molecular formula C21H22N8 B14726442 1-N',3-N'-dianilino-2-phenyldiazenylpropanediimidamide CAS No. 7154-57-6

1-N',3-N'-dianilino-2-phenyldiazenylpropanediimidamide

Cat. No.: B14726442
CAS No.: 7154-57-6
M. Wt: 386.5 g/mol
InChI Key: IDIWWEGGCXRKFJ-UHFFFAOYSA-N
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Description

1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an aniline group, a diazenyl group, and a propanediimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide typically involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The process begins with the formation of the diazonium salt, which is then coupled with aniline to form the desired compound. The reaction conditions often include maintaining a low temperature and using acidic or basic catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-N’,3-N’-dianilino-2-phenyldiazenylpropanediimidamide stands out due to its unique combination of aniline and diazenyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

7154-57-6

Molecular Formula

C21H22N8

Molecular Weight

386.5 g/mol

IUPAC Name

1-N',3-N'-dianilino-2-phenyldiazenylpropanediimidamide

InChI

InChI=1S/C21H22N8/c22-20(28-25-17-12-6-2-7-13-17)19(27-24-16-10-4-1-5-11-16)21(23)29-26-18-14-8-3-9-15-18/h1-15,19,25-26H,(H2,22,28)(H2,23,29)

InChI Key

IDIWWEGGCXRKFJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\N)/C(N=NC2=CC=CC=C2)/C(=N/NC3=CC=CC=C3)/N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(C(=NNC2=CC=CC=C2)N)N=NC3=CC=CC=C3)N

Origin of Product

United States

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